5,7-Dihydroxytryptamine
Overview
Description
Synthesis Analysis
The synthesis of 5,7-DHT and its derivatives involves multiple steps starting from basic chemical compounds. For instance, the synthesis of 5-hydroxytryptamine-4,7-dione, a neurocytotoxic product of 5,7-DHT autoxidation, begins with 3-bromo-4,5-dimethoxybenzaldehyde. This compound undergoes several transformations, including nitromethylenation, nitration, and reductive cyclization, to eventually form 4,5,7-trihydroxytryptamine hydrochloride, which rapidly autoxidizes to 5-hydroxytryptamine-4,7-dione (Sinhababu & Borchardt, 1988).
Molecular Structure Analysis
The molecular structure of 5,7-DHT is closely related to that of serotonin, with the addition of hydroxyl groups at the 5 and 7 positions of the indole ring. This modification significantly alters its biological activity, especially its neurotoxicity towards serotonergic neurons. Studies involving mass spectrometry have provided detailed insights into the structure and decomposition processes of 5,7-DHT and its precursors, highlighting the specific transformations that occur under different conditions (Bertazzo, Catinella, & Traldi, 1996).
Chemical Reactions and Properties
5,7-DHT undergoes various chemical reactions, including oxidation and interaction with proteins. Its autoxidation leads to the formation of neurotoxic products such as 5-hydroxytryptamine-4,7-dione. The oxidation process and the resulting products have been studied through electrochemical methods, revealing pathways from 5-HT to 5,7-DHT and suggesting minor metabolic oxidative pathways for the neurotransmitter to potent neurotoxins (Wrona, Lemordant, Lin, Blank, & Dryhurst, 1986).
Physical Properties Analysis
The physical properties of 5,7-DHT, such as its solubility, stability, and reaction to light, play crucial roles in its behavior in biological systems and experimental setups. However, detailed studies focusing exclusively on these physical properties are less common, and much of the knowledge comes from research aimed at understanding its biochemical and pharmacological effects.
Chemical Properties Analysis
5,7-DHT's chemical properties, including its reactivity towards other compounds, its stability under various conditions, and its susceptibility to oxidation, are critical for its biological activities. The compound's ability to undergo rapid autoxidation, forming neurotoxic products, is a key aspect of its mechanism of action in biological systems. Furthermore, its interactions with proteins through oxygen-dependent reactions highlight its potential to induce cytotoxic effects by covalently binding to protein sulfhydryl groups, leading to alterations in protein function and structure (Rotman, Daly, & Creveling, 1976).
Scientific Research Applications
Blood Glucose Level Regulation
5,7-Dihydroxytryptamine (5,7-DHT) has been studied for its role in blood glucose regulation. Research indicates that 5,7-DHT, administered either intracerebroventricularly or intrathecally, attenuates blood glucose levels in animal models. This effect is observed in models of D-glucose feeding and immobilization stress, suggesting a significant role of the serotonergic system in blood glucose regulation (Park et al., 2016).
Modulation of Defensive Reflex Conditioning
5,7-DHT has been used to study the role of serotonin in learning mechanisms in terrestrial snails. Daily injections of serotonin and 5,7-DHT showed alterations in defensive reflex conditioning. This research provides insights into the serotonergic modulation of learning and memory processes (Andrianov et al., 2015).
Gastrointestinal Tract Physiology
Tryptamine, similar to 5,7-DHT, was found to activate the 5-HT4 receptor in the gastrointestinal tract, influencing colonic secretion and motility. This finding underscores the potential applications of 5,7-DHT and related compounds in studying and potentially modulating gastrointestinal functions (Bhattarai et al., 2018).
Neuropathological Disorders
5,7-DHT analogs like 5-HT6 receptor agonists have shown potential in treating cognitive issues associated with various neuropathological disorders, including Alzheimer's disease, depression, and obesity. This research suggests the therapeutic potential of serotonergic compounds in CNS disorders (Karila et al., 2015).
Neurotransmitter Detection and Analysis
5,7-DHT and related compounds have been utilized in the development of biosensors for detecting neurotransmitters like 5-HT. This application is vital for studying neurotransmitter functions and drug-response relationships in various neurological and psychiatric conditions (He et al., 2019).
Pain and Neuroglia Activation
Research on 5,7-DHT has contributed to understanding the role of serotonin in pain and neuroglia activation in inflammatory models. This work suggests that serotonergic pathways in the spinal cord are crucial in modulating pain perception and could be targeted for pain management (Jin et al., 2023).
properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWHQTNFZDTKBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185285 | |
Record name | 5,7-Dihydroxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxytryptamine | |
CAS RN |
31363-74-3 | |
Record name | 3-(2-Aminoethyl)-1H-indole-5,7-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31363-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-aminoethyl)-1H-indole-5,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,7-DIHYDROXYTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4K1D1H82S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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